The synthesis of 2-ethylpyrazine can be achieved through several methods:
The molecular structure of 2-ethylpyrazine features a pyrazine ring with an ethyl group attached at the second carbon position. The structural formula can be represented as:
Key data regarding its structure include:
The compound exhibits resonance stability due to the delocalization of electrons within the aromatic ring.
2-Ethylpyrazine participates in various chemical reactions typical for nitrogen-containing heterocycles:
The mechanism of action for 2-ethylpyrazine primarily relates to its role as a flavoring agent and potential biological activity:
These properties make 2-ethylpyrazine suitable for various applications in flavoring and fragrance formulations.
Pyrazines belong to the diazine class of heterocyclic aromatic compounds, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This structure endows pyrazines with exceptional electron-donating capabilities and resonance stability. 2-Ethylpyrazine (C₆H₈N₂) features an ethyl group (-CH₂-CH₃) substituted at the 2-position of the pyrazine ring, significantly altering its physicochemical properties compared to unsubstituted pyrazine. The ethyl group induces steric and electronic effects that lower the compound's boiling point (152–153°C) and increase lipid solubility (logP 0.69) relative to methylpyrazines [2] [3].
Table 1: Comparative Properties of Alkylpyrazines
Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility (mg/L) | Odor Threshold (ppb) |
---|---|---|---|---|
Pyrazine | 80.09 | 115–118 | 1,000,000 | 60,000 |
2-Methylpyrazine | 94.12 | 135–137 | 619,000 | 8,000 |
2-Ethylpyrazine | 108.14 | 152–153 | 28,410 | 400 |
2,3-Dimethylpyrazine | 108.14 | 155–157 | 51,000 | 200 |
Data consolidated from [2] [3] [7]
The nitrogen atoms in the ring create a dipole moment (1.23 D) that enables hydrogen bonding with water molecules, explaining its moderate solubility (28,410 mg/L at 25°C). Meanwhile, the hydrophobic ethyl group facilitates interaction with lipid membranes and olfactory receptors, accounting for its low odor detection threshold of ~400 parts per billion. This structural duality underpins 2-ethylpyrazine's volatility-temperature relationship, where optimal aroma release occurs between 40–60°C—a critical property for flavor applications in thermally processed foods [3] [7].
2-Ethylpyrazine was first identified as a natural flavor metabolite in the 1960s during gas chromatography-mass spectrometry (GC-MS) analyses of roasted coffee and sesame seeds. Its pivotal role in the Maillard reaction pathway was elucidated in 1973 when Shibamoto and Bernhard demonstrated its formation from the thermal degradation of glucose and amino acids [3] [4]. The 1970s–1980s saw significant industrial interest when Philip Morris incorporated pyrazines, including 2-ethylpyrazine, into "light" cigarette formulations to compensate for reduced flavor in low-tar products [6].
Table 2: Historical Timeline of 2-Ethylpyrazine Research
Decade | Key Milestone | Research Context |
---|---|---|
1960s | Identification in roasted coffee volatiles | Food chemistry |
1970s | Maillard reaction pathway elucidation | Reaction mechanism studies |
1980s | Industrial synthesis scale-up | Flavor/fragrance manufacturing |
1990s | JECFA/FEMA GRAS designation (FEMA 3281) | Regulatory approval |
2000s | Metabolic pathway mapping in plants | Biosynthesis research |
Synthetic production began in earnest in the 1980s, with patents filed for catalytic methods using ethanol-ethylenediamine precursors over zinc-chromium oxide catalysts. This enabled commercial-scale production for flavor applications, leading to its GRAS designation (FEMA 3281) by the Flavor and Extract Manufacturers Association in 1992 [4] [7].
Industrial Applications
2-Ethylpyrazine serves as a high-impact flavor modulator in processed foods, particularly in cocoa, coffee, roasted nuts, and meat products. Its odor profile is described as "musty-nutty-woody" with cocoa-like nuances at concentrations below 10 ppm [2] [4]. The compound falls under fragrance grade (FG) specifications, meeting stringent purity standards (≥98%) for use in consumer products [2]. In tobacco, it functions as a sensory enhancer, compensating for flavor loss in low-nicotine formulations by providing roasted notes [6].
Biological Roles
In plants, 2-ethylpyrazine acts as an ecological signaling molecule. It is biosynthesized in Asparagus officinalis and Coffea arabica as a defense compound against herbivores, while in cereals and pulses, it serves as a germination inhibitor under stress conditions [3] [7]. Microbial production occurs via Bacillus subtilis metabolism, where it functions as a quorum-sensing molecule regulating biofilm formation.
Table 3: Biological Occurrence and Functional Significance
System | Concentration Range | Biological Function | Detection Method |
---|---|---|---|
Roasted coffee | 0.8–3.2 ppm | Maillard reaction product | HS-SPME-GC/MS |
Sesame seeds | 0.4–1.1 ppm | Lipid oxidation co-product | Solvent extraction-GC-O |
Asparagus | 0.05–0.3 ppm | Defense compound | Vacuum distillation-MS |
Soil microbes | Trace | Quorum sensing signaling | LC-MS/MS |
The compound's industrial production relies primarily on synthetic pathways, including:
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